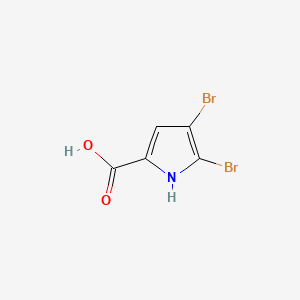

4,5-Dibromo-2-Pyrrolic Acid

Descripción

isol from marine sponge Agelas flabelliformis; structure given in first source

Structure

3D Structure

Propiedades

IUPAC Name |

4,5-dibromo-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO2/c6-2-1-3(5(9)10)8-4(2)7/h1,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUROCNHARMFRKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188210 | |

| Record name | 4,5-Dibromo-2-pyrrolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34649-21-3 | |

| Record name | 4,5-Dibromo-2-pyrrolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034649213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34649-21-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dibromo-2-pyrrolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,5-Dibromo-2-Pyrrolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromo-2-Pyrrolic Acid, a halogenated heterocyclic compound, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a naturally occurring molecule found in marine sponges of the Agelas genus, it serves as a key pharmacophore in a variety of biologically active compounds.[1][2] Its structural framework has been identified as a promising scaffold for the development of novel therapeutic agents, exhibiting a range of activities including immunosuppressive and antibacterial properties. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols, and an exploration of its known biological activities and associated signaling pathways.

Chemical and Physical Properties

This compound, with the IUPAC name 4,5-dibromo-1H-pyrrole-2-carboxylic acid, is a solid substance at room temperature. A summary of its key chemical and physical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₃Br₂NO₂ | [3] |

| Molecular Weight | 268.89 g/mol | [3] |

| IUPAC Name | 4,5-dibromo-1H-pyrrole-2-carboxylic acid | [2] |

| CAS Number | 34649-21-3 | [3] |

| Physical Form | Solid | |

| Melting Point | >300 °C | [3] |

| Boiling Point | 441.5 °C at 760 mmHg | [3] |

| Solubility | Soluble in DMSO (2.69 mg/mL, 10 mM) | [4] |

| XLogP3 | 2.23790 | [3] |

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple. The key signals would include a singlet for the proton at the C3 position of the pyrrole (B145914) ring. The chemical shift of this proton would be influenced by the adjacent electron-withdrawing carboxylic acid group and the bromine atoms. Additionally, a broad singlet corresponding to the N-H proton of the pyrrole ring and a signal for the carboxylic acid proton would be observed. The latter's chemical shift can be highly variable and dependent on the solvent and concentration.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, five distinct carbon signals are anticipated. The carbon of the carboxylic acid group would appear at the most downfield position. The four carbons of the pyrrole ring would have chemical shifts determined by the substitution pattern. The two bromine-substituted carbons (C4 and C5) would be significantly shifted compared to an unsubstituted pyrrole. The C2 carbon, attached to the carboxylic acid group, and the C3 carbon would also exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid will be prominent in the region of 3300-2500 cm⁻¹. A sharp C=O stretching vibration for the carboxylic acid carbonyl group should appear around 1700 cm⁻¹. The N-H stretching vibration of the pyrrole ring is expected in the region of 3400-3200 cm⁻¹. Additionally, C-H, C-N, and C-Br stretching and bending vibrations will contribute to the fingerprint region of the spectrum.

Experimental Protocols

Synthesis of 4,5-Dibromo-1H-pyrrole-2-carboxylic acid

A common method for the synthesis of 4,5-Dibromo-1H-pyrrole-2-carboxylic acid involves the direct bromination of pyrrole-2-carboxylic acid. The following is a representative experimental protocol:

Materials:

-

Pyrrole-2-carboxylic acid

-

Acetic acid

-

Carbon tetrachloride (CCl₄)

-

Bromine

Procedure:

-

A solution of pyrrole-2-carboxylic acid (0.083 mol) in 100 ml of acetic acid and 10 ml of CCl₄ is prepared in a suitable reaction vessel.

-

The solution is stirred and cooled to a slush.

-

A solution of bromine (0.166 mol) in 50 ml of acetic acid is added dropwise to the cooled reaction mixture with continuous cooling.

-

The product precipitates from the reaction mixture.

-

The precipitate is collected by filtration and recrystallized from propanol to yield the purified 4,5-dibromo-1H-pyrrole-2-carboxylic acid.

Purification and Analysis

Purification of the synthesized 4,5-Dibromo-1H-pyrrole-2-carboxylic acid is typically achieved through recrystallization, as described in the synthesis protocol. The purity of the compound can be assessed by standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR, and Mass Spectrometry).

Biological Activities and Signaling Pathways

This compound has been reported to possess notable biological activities, primarily as an immunosuppressive and antibacterial agent.

Immunosuppressive Activity

This compound has been shown to be an immunosuppressive agent.[5] It can suppress the proliferative response of splenocytes when stimulated with the mitogen concanavalin (B7782731) A.[5] The precise molecular mechanism and the specific signaling pathways involved in this immunosuppressive activity are still under investigation and require further elucidation. A general understanding of immunosuppression involves the modulation of cytokine production and the function of immune cells such as T-cells and B-cells.

Caption: General workflow of the immunosuppressive action.

Antibacterial Activity

Derivatives of this compound have demonstrated promising antibacterial activity.[6] The proposed mechanism for some of these derivatives involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair in bacteria. By inhibiting this enzyme, the compounds effectively halt bacterial growth. While this mechanism has been established for certain carboxamide derivatives, further research is needed to confirm if this compound itself acts through the same pathway.

Caption: Proposed antibacterial mechanism for derivatives.

Conclusion

This compound is a molecule with significant potential in the development of new therapeutic agents. This guide has provided a detailed summary of its chemical properties, a foundational protocol for its synthesis, and an overview of its known biological activities. Further research into its precise mechanisms of action and the elucidation of its engagement with specific signaling pathways will be critical in fully realizing its therapeutic promise. The information presented here serves as a valuable resource for researchers and professionals dedicated to advancing the fields of medicinal chemistry and drug discovery.

References

- 1. Pyrrole-2-carboxylic acid(634-97-9) 13C NMR [m.chemicalbook.com]

- 2. This compound | C5H3Br2NO2 | CID 161830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 4,5-Dibromo-1H-Pyrrole-2-Carboxylic Acid | TargetMol [targetmol.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4,5-Dibromo-2-Pyrrolic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4,5-Dibromo-2-Pyrrolic Acid, a marine-derived natural product. The information is presented to support research and development activities, with a focus on structured data and detailed experimental methodologies.

Physical Properties

The physical characteristics of this compound are crucial for its handling, formulation, and application in various research contexts. A summary of its key physical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₃Br₂NO₂ | [1][2] |

| Molecular Weight | 268.89 g/mol | [1][2] |

| Physical Form | Solid | |

| Boiling Point | >300 °C | |

| Solubility | Soluble in DMSO (2.69 mg/mL, 10 mM) | [3] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of the physical properties of chemical compounds. The following sections outline standard experimental protocols applicable to this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[4][5][6] The following protocol describes the capillary method for determining the melting point range of a solid organic compound.

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)[4]

-

Capillary tubes (sealed at one end)[4]

-

Spatula[6]

-

Mortar and pestle (optional, for fine powder)[5]

Procedure:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.[5]

-

Load a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.[5]

-

Pack the sample into the bottom of the tube by tapping the sealed end on a hard surface.[5]

-

Place the capillary tube into the heating block of the melting point apparatus.[5]

-

Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.[5]

-

Reduce the heating rate to approximately 1-2°C per minute to ensure accurate measurement.[5]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first liquid droplets appear (the beginning of the melting range).[5][6]

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[5][6]

-

For accuracy, repeat the measurement with two more samples.

Solubility Determination

Understanding the solubility of this compound in various solvents is fundamental for its use in assays, purification, and formulation.

Objective: To qualitatively and quantitatively determine the solubility of this compound in different solvents.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, dimethyl sulfoxide (B87167) (DMSO), dichloromethane)

-

Small test tubes or vials[7]

-

Vortex mixer

-

Analytical balance

Procedure for Qualitative Assessment:

-

Place approximately 25 mg of this compound into a small test tube.[7]

-

Add 0.75 mL of the selected solvent in portions.[7]

-

After each addition, vigorously shake or vortex the mixture for at least 30 seconds.[7]

-

Visually inspect the solution to determine if the solid has dissolved.

-

Classify the solubility as soluble, partially soluble, or insoluble.

-

For water-soluble compounds, the pH can be tested with litmus (B1172312) paper to indicate acidic or basic properties.[8]

-

For water-insoluble compounds, solubility can be tested in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH, 5% NaHCO₃) solutions to infer the presence of basic or acidic functional groups, respectively.[7][9]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like this compound, this is a key parameter.

Objective: To determine the pKa value of the carboxylic acid group in this compound.

Materials:

-

This compound sample

-

Calibrated pH meter and electrode[10]

-

Burette

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)[10]

-

Deionized water

-

Magnetic stirrer and stir bar[10]

-

Beaker

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. Gentle warming may be necessary to aid dissolution.[11] If the compound is not sufficiently water-soluble, a co-solvent system (e.g., water/ethanol) can be used.

-

Place the solution in a beaker with a magnetic stir bar and begin stirring.[10]

-

Immerse the calibrated pH electrode into the solution.[10]

-

Record the initial pH of the solution.

-

Begin titrating with the standardized NaOH solution, adding small, precise increments (e.g., 0.1-0.2 mL).[10]

-

Record the pH after each addition, allowing the reading to stabilize.[10]

-

Continue the titration well past the equivalence point (the point of the most rapid pH change).

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the buffer region on the titration curve.[11]

Illustrative Workflow

Visual diagrams can clarify complex processes. Below is a representation of a potential synthetic workflow for a derivative of this compound, which can be adapted for related syntheses.

Caption: Synthetic pathway for a carbohydrazide (B1668358) derivative.

References

- 1. This compound | C5H3Br2NO2 | CID 161830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 4,5-Dibromo-1H-Pyrrole-2-Carboxylic Acid | TargetMol [targetmol.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. ursinus.edu [ursinus.edu]

- 6. pennwest.edu [pennwest.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. web.williams.edu [web.williams.edu]

An In-depth Technical Guide to the Molecular Structure of 4,5-Dibromo-2-Pyrrolic Acid

This guide provides a comprehensive overview of the molecular structure, properties, and characterization of 4,5-Dibromo-2-Pyrrolic Acid, a halogenated pyrrole (B145914) derivative of interest to researchers in medicinal chemistry and drug development.

Molecular Structure and Identification

This compound, also known as 4,5-dibromo-1H-pyrrole-2-carboxylic acid, is a heterocyclic compound with the chemical formula C₅H₃Br₂NO₂.[1] Its structure consists of a pyrrole ring substituted with two bromine atoms at positions 4 and 5, and a carboxylic acid group at position 2.

The key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 4,5-dibromo-1H-pyrrole-2-carboxylic acid[1] |

| CAS Number | 34649-21-3[1] |

| Molecular Formula | C₅H₃Br₂NO₂[1] |

| Molecular Weight | 268.89 g/mol [1] |

| SMILES String | C1=C(NC(=C1Br)Br)C(=O)O[1] |

| InChI Key | ZUROCNHARMFRKA-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in research.

| Property | Value |

| Melting Point | >300 °C |

| Boiling Point | 441.5 °C at 760 mmHg |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO)[2] |

| Appearance | Solid |

Synthesis of this compound

A common method for the synthesis of this compound involves the direct bromination of pyrrole-2-carboxylic acid.

Experimental Protocol: Bromination of Pyrrole-2-Carboxylic Acid

Materials:

-

Pyrrole-2-carboxylic acid

-

Bromine

-

Acetic acid

-

Carbon tetrachloride (optional, as a co-solvent)

-

Propanol (B110389) (for crystallization)

Procedure:

-

A solution of pyrrole-2-carboxylic acid (1 equivalent) is prepared in a mixture of acetic acid and a minimal amount of carbon tetrachloride.

-

The solution is stirred and cooled to a slush-like consistency in an ice bath.

-

A solution of bromine (2 equivalents) in acetic acid is added dropwise to the cooled pyrrole-2-carboxylic acid solution while maintaining the low temperature.

-

The reaction mixture is stirred for a specified period, during which the product, this compound, precipitates out of the solution.

-

The precipitate is collected by filtration and washed with cold acetic acid to remove any unreacted starting materials.

-

The crude product is then purified by crystallization from propanol to yield the final product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show a singlet for the proton at position 3 of the pyrrole ring. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the adjacent carboxylic acid and bromine atoms. The protons of the N-H and O-H groups will appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.0 - 7.5 | Singlet |

| N-H | 11.0 - 13.0 | Broad Singlet |

| O-H | 10.0 - 12.0 | Broad Singlet |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be characteristic of the electronic environment of each carbon atom.

| Carbon | Expected Chemical Shift (ppm) |

| C-2 (C=O) | 160 - 170 |

| C-3 | 115 - 125 |

| C-4 (C-Br) | 95 - 105 |

| C-5 (C-Br) | 95 - 105 |

| C=O (Carboxylic Acid) | 120 - 130 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Pyrrole) | Stretching | 3400 - 3200 |

| C-H (Pyrrole) | Stretching | ~3100 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1680 |

| C=C (Pyrrole) | Stretching | 1600 - 1450 |

| C-Br | Stretching | 600 - 500 |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments. The fragmentation pattern will likely involve the loss of the carboxylic acid group and successive loss of bromine atoms.

| Ion | Expected m/z | Notes |

| [M]⁺ | 267, 269, 271 | Molecular ion with characteristic bromine isotope pattern |

| [M-COOH]⁺ | 222, 224, 226 | Loss of the carboxylic acid group |

| [M-Br]⁺ | 188, 190 | Loss of one bromine atom |

| [M-2Br]⁺ | 109 | Loss of two bromine atoms |

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and structural characterization of this compound.

References

An In-depth Technical Guide to 4,5-Dibromo-1H-pyrrole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromo-1H-pyrrole-2-carboxylic acid, a marine-derived natural product, has garnered significant attention within the scientific community for its versatile chemical scaffold and promising biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key biological applications, with a focus on its roles in immunosuppression and as a foundational structure for the development of novel antibacterial agents.

IUPAC Name: 4,5-dibromo-1H-pyrrole-2-carboxylic acid

Physicochemical Properties

A summary of the key physicochemical properties of 4,5-Dibromo-1H-pyrrole-2-carboxylic acid is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₅H₃Br₂NO₂ | |

| Molecular Weight | 268.89 g/mol | |

| CAS Number | 34649-21-3 | |

| Appearance | Solid | |

| Melting Point | >300°C | |

| Boiling Point | 441.5°C at 760 mmHg | |

| Density | 2.386 g/cm³ | |

| Flash Point | 220.8°C | |

| Refractive Index | 1.688 | |

| XLogP3 | 2.2 | |

| PSA (Polar Surface Area) | 53.1 Ų |

Synthesis

A likely synthetic pathway is the electrophilic substitution of pyrrole-2-carboxylic acid with a brominating agent. The pyrrole (B145914) ring is highly activated towards electrophilic attack, and the carboxylic acid group is a deactivating meta-director. Therefore, direct bromination would be expected to occur at the 4 and 5 positions of the pyrrole ring.

An In-depth Technical Guide to 4,5-Dibromo-2-Pyrrolic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4,5-Dibromo-2-Pyrrolic Acid, a marine-derived natural product with significant potential in biomedical research and drug development. It consolidates key chemical data, experimental protocols, and known biological activities to serve as a vital resource for professionals in the field.

Core Chemical and Physical Data

This compound, also known as 4,5-dibromo-1H-pyrrole-2-carboxylic acid, is a halogenated pyrrole (B145914) derivative found in marine sponges of the genus Agelas.[1][2] Its unique structure forms the basis for its interesting biological activities.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 34649-21-3 | [1][3][4] |

| Molecular Formula | C₅H₃Br₂NO₂ | [1][3][4] |

| IUPAC Name | 4,5-dibromo-1H-pyrrole-2-carboxylic acid | [1][5] |

| Synonyms | DBPA, 4,5-Dibromo-1H-pyrrole-2-carboxylic acid | [1][3] |

| InChIKey | ZUROCNHARMFRKA-UHFFFAOYSA-N |[1][3][5] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 268.89 g/mol | [1][3][4] |

| Exact Mass | 266.85300 Da | [3] |

| Melting Point | >300 °C | [3][5] |

| Boiling Point | 441.5 °C at 760 mmHg | [3] |

| Density | 2.386 g/cm³ | [3] |

| Flash Point | 220.8 °C | [3] |

| Solubility | DMSO: 2.69 mg/mL (10 mM) (Sonication recommended) | [2] |

| Physical Form | Solid |[5] |

Biological Activity and Applications

This compound and its derivatives have demonstrated notable biological effects, positioning them as compounds of interest for therapeutic development.

-

Immunosuppressive Activity : The compound is recognized as an immunosuppressive agent.[6] It has been shown to suppress the proliferative response of splenocytes to the mitogen concanavalin (B7782731) A.[6]

-

Antibacterial Potential : Derivatives of 4,5-dibromo-1H-pyrrole-2-carboxamide have been designed and synthesized as novel inhibitors of E. coli DNA gyrase, an important target in antibacterial drug discovery.[7][8] This highlights the potential of the 4,5-dibromopyrrole scaffold in developing new antibiotics. The pyrrole moiety is a crucial fragment in many natural and synthetic anti-infective agents.[8]

The logical relationship for its derivative's mechanism as a DNA gyrase inhibitor is outlined below.

Caption: Logical flow of DNA gyrase inhibition by derivatives.

Experimental Protocols: Synthesis

The synthesis of derivatives from this compound often starts with the bromination of a pyrrole precursor. The following is a generalized multi-step protocol for creating carbohydrazide (B1668358) derivatives, based on published methods.[9]

Protocol: Synthesis of Substituted Benzylidine-4,5-dibromo-1H-pyrrole-2-carbohydrazides [9]

Step 1: Bromination of Pyrrole-2-Carboxylic Acid

-

Dissolve pyrrole-2-carboxylic acid (0.083 mol) in a mixture of acetic acid (100 ml) and carbon tetrachloride (10 ml).

-

Cool the stirred solution to a slush.

-

Add a solution of bromine (0.166 mol) in acetic acid (50 ml) dropwise while maintaining the low temperature.

-

The product, 4,5-dibromo-1H-pyrrole-2-carboxylic acid, will precipitate from the reaction mixture.

-

Isolate and crystallize the product from propanol.

Step 2: Esterification

-

Combine 4,5-dibromo-1H-pyrrole-2-carboxylic acid (0.246 mol), absolute methanol (B129727) (2.5 mol), and concentrated H₂SO₄ (2.7 ml) in a 500 ml round-bottom flask.

-

Heat the mixture on a water bath to distill off excess alcohol.

-

Pour the residue into approximately 250 ml of water in a separatory funnel.

-

Extract the lower layer of pyrrole methyl carboxylate with carbon tetrachloride (CCl₄).

-

Neutralize excess acid by adding NaHCO₃ solution until CO₂ evolution ceases.

-

Filter to collect the colorless solid product, pyrrole methyl carboxylate.

Step 3: Formation of Acid Hydrazide

-

Place hydrazine (B178648) hydrate (B1144303) (1 ml) in a test tube fitted with a reflux condenser.

-

Add pyrrole methyl carboxylate (1 gm) dropwise and heat the mixture under reflux for 15 minutes.

-

Add absolute ethanol (B145695) through the condenser to create a clear solution and continue to reflux for 2-3 hours.

-

Crystals of the acid hydrazide will form. Filter and recrystallize from ethanol.

Step 4: Formation of Substituted Benzylidene Derivatives

-

Reflux equimolar quantities of the carbohydrazide from Step 3 and a selected substituted aldehyde in alcohol for 3 hours, using a few drops of glacial acetic acid as a catalyst.

-

Evaporate the solvent.

-

Pour the product onto cold water, then filter and dry the resulting crude solid.

-

Recrystallize the solid from an appropriate solvent system to yield the final product.

The workflow for this synthesis is visualized below.

Caption: Workflow for the synthesis of pyrrole derivatives.

References

- 1. This compound | C5H3Br2NO2 | CID 161830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,5-Dibromo-1H-Pyrrole-2-Carboxylic Acid | TargetMol [targetmol.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. 4,5-Dibromo-1H-pyrrole-2-carboxylic acid | 34649-21-3 [sigmaaldrich.com]

- 6. 4,5-DIBROMO-1H-PYRROLE-2-CARBOXYLIC ACID | 34649-21-3 [chemicalbook.com]

- 7. Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vlifesciences.com [vlifesciences.com]

Natural Sources of 4,5-Dibromo-2-Pyrrolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and biosynthesis of 4,5-Dibromo-2-Pyrrolic Acid, a significant marine-derived bromopyrrole alkaloid. This document synthesizes key findings from scientific literature to serve as a comprehensive resource for professionals in research and drug development.

Natural Occurrence

This compound is a secondary metabolite predominantly isolated from marine sponges of the genus Agelas. These sponges are a rich source of diverse brominated pyrrole (B145914) alkaloids, which are believed to play a role in the organism's chemical defense mechanisms.

Primary Natural Sources:

While the acid itself is a known natural product, a methylated derivative, 1-methyl-4,5-dibromopyrrole-2-carboxylic acid , has also been isolated from an unidentified species of marine sponge.

Quantitative Data

Quantitative data on the yield of this compound from natural sources is limited in the surveyed literature. However, a study on an unidentified marine sponge provided a quantifiable yield for its methylated analog.

| Compound | Source Organism | Dry Weight of Organism | Yield of Compound | Reference |

| 1-methyl-4,5-dibromopyrrole-2-carboxylic acid | Unidentified marine sponge | 200 g | 228 mg |

Experimental Protocols: Isolation and Purification

The isolation of bromopyrrole alkaloids, including this compound and its derivatives, from marine sponges generally involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on reported methodologies.

Extraction

-

Initial Solvent Soak: The frozen sponge tissue (e.g., 200 g dry weight) is first soaked sequentially in ethanol (B145695) and then acetone (B3395972) to remove water and some polar components.

-

Soxhlet Extraction: The pre-treated sponge material is then subjected to continuous extraction using a Soxhlet apparatus with a solvent of intermediate polarity, such as methylene (B1212753) chloride. This step is crucial for efficiently extracting the desired alkaloids.

Chromatographic Purification

-

Initial Chromatography: The crude extract obtained from the Soxhlet extraction is concentrated and subjected to column chromatography. A common stationary phase used is silica (B1680970) gel (e.g., BioSil A).

-

Elution Gradient: A solvent gradient is employed to separate the components of the crude extract.

-

Elution with a non-polar solvent like chloroform (B151607) is often used to isolate less polar compounds. In one study, this step yielded 1-methyl-4,5-dibromopyrrole-2-carboxylic acid.

-

Subsequent elution with a more polar solvent, such as ethyl acetate, can then be used to isolate more polar compounds, including various amide derivatives of the pyrrole acid.

-

-

Recrystallization: The fractions containing the target compound are further purified by recrystallization from a suitable solvent system, such as hexane (B92381) or acetonitrile, to yield the pure crystalline product.

Analytical Characterization

The structure and purity of the isolated this compound are confirmed using a combination of spectroscopic and spectrometric techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.

Biosynthesis

The biosynthesis of the pyrrole ring in marine alkaloids, including this compound, is understood to originate from the amino acid L-proline . The pathway involves the enzymatic conversion of L-proline to a pyrrole-2-carboxylate intermediate, which is then further modified, including through halogenation. There is also evidence suggesting a potential biosynthetic link with ornithine .

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway from L-proline to the brominated pyrrole-2-carboxylate scaffold.

References

An In-depth Technical Guide to 4,5-Dibromo-2-Pyrrolic Acid from Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine sponges of the genus Agelas are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, brominated pyrrole (B145914) alkaloids represent a significant class of compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide focuses on a specific member of this family, 4,5-dibromo-2-pyrrolic acid, a natural product isolated from the marine sponge Agelas oroides. This document provides a comprehensive overview of its isolation, synthesis, and known biological activities, with a focus on its potential as a modulator of cellular signaling pathways.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₃Br₂NO₂ | [1] |

| Molecular Weight | 268.89 g/mol | [1] |

| IUPAC Name | 4,5-dibromo-1H-pyrrole-2-carboxylic acid | [1] |

| CAS Number | 34649-21-3 | |

| Physical Form | Solid | |

| Solubility | Soluble in DMSO (2.69 mg/mL, 10 mM with sonication recommended) | [2] |

Isolation from Marine Sponges

This compound has been identified as a constituent of the marine sponge Agelas oroides. The isolation of this compound is typically achieved through a bioassay-guided fractionation approach.

Experimental Protocol: Bioassay-Guided Fractionation of Agelas oroides

This protocol is a representative procedure based on methodologies described for the isolation of bromopyrrole alkaloids from Agelas species.

-

Extraction:

-

Lyophilize and grind the sponge material (Agelas oroides).

-

Perform sequential extraction with solvents of increasing polarity, starting with a mixture of CH₂Cl₂/MeOH (1:1, v/v) followed by pure MeOH.

-

Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Partition the crude extract between n-butanol and water.

-

Separate the layers and concentrate the n-butanol fraction, which typically contains the bromopyrrole alkaloids.

-

-

Chromatographic Purification:

-

Solid-Phase Extraction (SPE): Subject the active n-butanol fraction to SPE on a reverse-phase column (e.g., Strata-X). Elute with a stepwise gradient of H₂O and MeOH.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the active fractions from SPE using RP-HPLC.

-

Column: C18 semi-preparative column.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid.

-

Detection: UV detection at multiple wavelengths (e.g., 210, 254, and 280 nm).

-

-

Collect fractions and monitor for the presence of the target compound using analytical HPLC and mass spectrometry.

-

-

Structure Elucidation:

-

Confirm the structure of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), and by comparison with published data.

-

Workflow for Isolation

Synthesis

The chemical synthesis of this compound can be achieved through the bromination of a suitable pyrrole precursor.

Experimental Protocol: Synthesis of this compound

This is a representative synthetic protocol.

-

Starting Material: 1H-pyrrole-2-carboxylic acid.

-

Bromination:

-

Dissolve 1H-pyrrole-2-carboxylic acid in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath.

-

Add a solution of bromine in acetic acid dropwise with stirring.

-

Allow the reaction to proceed at a low temperature and then warm to room temperature.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized compound using melting point determination, NMR spectroscopy, and mass spectrometry.

-

Biological Activities and Signaling Pathways

This compound has demonstrated notable biological activities, particularly in the areas of cancer and cellular signaling.

Anticancer Activity

A study has reported the cytotoxic effect of this compound against the human pancreatic adenocarcinoma cell line, MIA PaCa-2.[3]

| Cell Line | Assay | Activity | IC₅₀ | Reference |

| MIA PaCa-2 | Cytotoxicity | Active | 10 µg/mL | [3] |

This is a representative protocol for assessing cytotoxicity.

-

Cell Culture:

-

Culture MIA PaCa-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 48-72 hours.

-

-

Viability Assessment (MTT Assay):

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

-

Modulation of Cellular Calcium Signaling

This compound has been shown to reduce depolarization-induced cellular calcium elevation in PC12 cells, suggesting an interaction with voltage-gated calcium channels (VGCCs).

| Cell Line | Assay | Effect | Effective Concentration | Reference |

| PC12 | Calcium Influx | Reduction of depolarization-induced Ca²⁺ elevation | >30 µM |

This is a representative protocol using the fluorescent indicator Fura-2 AM.

-

Cell Preparation:

-

Culture PC12 cells on collagen-coated coverslips.

-

-

Dye Loading:

-

Load the cells with 2-5 µM Fura-2 AM in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) for 30-60 minutes at 37°C.

-

Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the dye.

-

-

Calcium Imaging:

-

Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.

-

Perfuse the cells with buffer and acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

-

Stimulation and Treatment:

-

Pre-incubate the cells with the desired concentration of this compound.

-

Induce depolarization by perfusing the cells with a high-potassium solution (e.g., replacing NaCl with KCl in the buffer).

-

Record the changes in the F340/F380 fluorescence ratio, which reflects the intracellular calcium concentration.

-

Proposed Signaling Pathway: Inhibition of Voltage-Gated Calcium Channels

The available data suggests that this compound may act as an inhibitor of voltage-gated calcium channels. Upon membrane depolarization, these channels normally open, allowing an influx of Ca²⁺ ions, which acts as a second messenger to trigger various cellular responses. By inhibiting these channels, this compound can attenuate the rise in intracellular calcium, thereby modulating downstream signaling events. The exact subtype of VGCC affected and the precise mechanism of inhibition (e.g., direct channel block or allosteric modulation) are yet to be fully elucidated.

Conclusion and Future Directions

This compound, a natural product from the marine sponge Agelas oroides, exhibits promising biological activities, including cytotoxicity against pancreatic cancer cells and modulation of cellular calcium signaling. These activities highlight its potential as a lead compound for the development of novel therapeutics.

Future research should focus on:

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action, particularly the specific subtypes of voltage-gated calcium channels inhibited and the nature of this inhibition.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features for enhanced potency and selectivity.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in preclinical animal models of cancer and other relevant diseases.

-

Exploration of Other Signaling Pathways: Investigating the effects of this compound on other cellular signaling cascades to uncover additional therapeutic applications.

This in-depth technical guide provides a foundation for researchers, scientists, and drug development professionals to further explore the potential of this compound as a valuable marine-derived bioactive compound.

References

- 1. This compound | C5H3Br2NO2 | CID 161830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,5-Dibromo-1H-Pyrrole-2-Carboxylic Acid | TargetMol [targetmol.com]

- 3. First evidence of bioactive compounds from the sponge Agelas oroides (Schmidt, 1864) against pancreatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity of 4,5-Dibromo-2-Pyrrolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromo-2-Pyrrolic Acid is a halogenated marine natural product first isolated from marine sponges of the genus Agelas, such as Agelas oroides, Agelas wiedenmayeri, and Agelas sventres.[1] As a member of the bromopyrrole alkaloid class of compounds, it serves as a foundational scaffold for a wide array of more complex, biologically active molecules. While much of the research has focused on the pharmacological potential of its derivatives, the parent compound itself exhibits distinct biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its mechanism of action.

Modulation of Cellular Calcium Signaling

The most directly characterized biological activity of this compound is its effect on cellular calcium homeostasis. Research has demonstrated that this compound can alter intracellular calcium signals, particularly in response to membrane depolarization.

Quantitative Data: Inhibition of Depolarization-Evoked Calcium Influx

Studies on PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, have shown that this compound dose-dependently reduces and delays the elevation of intracellular calcium following depolarization with a high potassium solution.[2] This suggests an inhibitory effect on voltage-operated calcium channels (VOCCs).[2]

| Parameter | Cell Line | Concentration | Effect | Reference |

| Reduction of Ca2+ Influx | PC12 | > 30 µM | Significant reduction in depolarization-evoked calcium elevation. | [2] |

| Reduction of Ca2+ Influx | PC12 | 300 nM | Reversible effect observed in single experiments. | [2] |

| Delay of Ca2+ Influx Onset | PC12 | > 30 µM | Significant delay in the onset of depolarization-induced calcium elevations. | [2] |

Proposed Mechanism of Action: Calcium Channel Modulation

The observed reduction and delay in calcium influx upon depolarization strongly indicate that this compound interacts with and inhibits the function of voltage-operated calcium channels. This modulation of a fundamental cellular signaling pathway is a key aspect of its biological activity.

Figure 1: Proposed mechanism of this compound on calcium signaling.

Biological Activities of Derivatives

The this compound core is a privileged scaffold in medicinal chemistry. Numerous derivatives have been synthesized and evaluated, revealing a broad spectrum of potent biological activities, most notably as antibacterial and anticancer agents. This suggests the significant potential of the core structure in drug design.

Antibacterial Activity: DNA Gyrase Inhibition

A significant body of research has focused on the development of this compound derivatives as inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[3] These derivatives, particularly N-phenyl- and N-(thiazol-2-yl)-carboxamides, have demonstrated potent, often nanomolar to low-micromolar, inhibition of this enzyme.[4][5]

| Derivative Class | Target Enzyme | IC₅₀ Values | Reference |

| 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamides | E. coli DNA gyrase | 0.891 - 10.4 µM | [4] |

| N-phenyl-4,5-dibromopyrrolamides | E. coli DNA gyrase | 20 nM (most potent) | [5] |

| 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids | E. coli DNA gyrase | 0.28 - 0.90 µM | [6] |

Antimycobacterial Activity

Certain hybrids of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide have also shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

| Derivative | Target Organism | MIC Values | Reference |

| 4-(4-((4-(4,5-dibromo-1H-pyrrole-2-carboxamido)benzamido)methyl)-1H-1,2,3-triazol-1-yl)butanoic acid | M. tuberculosis H37Rv | 1.56 µg/mL | [6] |

| 4-(5-((4-(4,5-dibromo-1H-pyrrole-2-carboxamido)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)butanoic acid | M. tuberculosis H37Rv | 3.125 µg/mL | [6] |

Anticancer and Immunosuppressive Potential

While less explored than their antimicrobial properties, marine pyrrole (B145914) alkaloids are recognized for their potential anticancer and immunosuppressive activities.[7] Although specific quantitative data for the parent this compound in these areas is limited in publicly available literature, its presence as a core structure in other cytotoxic and immunomodulatory natural products suggests this as a promising area for future investigation.

Experimental Protocols

Calcium Homeostasis Assay in PC12 Cells

This protocol is based on the methodology used to determine the effect of this compound on cellular calcium signals.[2]

Objective: To measure changes in intracellular calcium concentration in response to membrane depolarization in the presence and absence of the test compound.

Materials:

-

PC12 cell line

-

Fura-2 AM (calcium indicator dye)

-

HEPES-buffered salt solution (HBSS)

-

High potassium depolarization solution (HBSS with elevated KCl)

-

This compound stock solution (in DMSO)

-

Fluorescence imaging system equipped for ratiometric calcium imaging (e.g., Till Photonics Polychrome IV)

Procedure:

-

Cell Culture: Culture PC12 cells under standard conditions. For imaging, seed cells onto glass coverslips and allow them to adhere.

-

Dye Loading: Incubate the cells with Fura-2 AM in HBSS for a specified time (e.g., 30-60 minutes) at 37°C to allow the dye to enter the cells and be cleaved to its active form.

-

Washing: Wash the cells with fresh HBSS to remove extracellular dye.

-

Baseline Measurement: Mount the coverslip on the stage of the fluorescence imaging system. Perfuse with HBSS and record the baseline fluorescence ratio (e.g., 340 nm / 380 nm excitation) for a stable period.

-

Compound Application: Perfuse the cells with HBSS containing the desired concentration of this compound.

-

Depolarization: After a suitable incubation period with the compound, switch the perfusion to the high potassium solution (also containing the test compound) to induce membrane depolarization and subsequent calcium influx.

-

Data Acquisition: Continuously record the fluorescence ratio throughout the experiment.

-

Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio. Compare the peak and onset time of the calcium signal in control (vehicle-treated) versus compound-treated cells.

Figure 2: Workflow for the cellular calcium homeostasis assay.

Representative Protocol: DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the IC₅₀ value of a test compound against the supercoiling activity of E. coli DNA gyrase.

Materials:

-

Purified E. coli DNA gyrase

-

Relaxed pBR322 plasmid DNA (substrate)

-

Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP, glycerol, albumin)

-

Test compound stock solution (in DMSO)

-

Stop solution/loading dye (e.g., STEB)

-

Agarose (B213101) gel electrophoresis system

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

-

Gel imaging system

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations (serial dilutions). Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Initiate the reaction by adding a defined unit of E. coli DNA gyrase to each tube (except the negative control).

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

-

Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel. Run the electrophoresis to separate the supercoiled (faster migrating) and relaxed (slower migrating) forms of the plasmid DNA.

-

Visualization and Analysis: Stain the gel with a DNA staining agent and visualize it under UV light using a gel imaging system. Quantify the band intensities for the supercoiled and relaxed DNA in each lane.

-

IC₅₀ Calculation: Plot the percentage of inhibition (relative to the positive control) against the logarithm of the test compound concentration. Use a suitable software to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.

Conclusion

This compound is a marine natural product with defined biological activity as a modulator of voltage-operated calcium channels. While extensive research has highlighted the potent antibacterial and potential anticancer activities of its derivatives, the full biological profile of the parent compound remains an area ripe for further exploration. Its role as a privileged scaffold in medicinal chemistry is well-established, and future studies may yet uncover additional direct pharmacological activities, particularly in the realms of immunosuppression and cancer therapeutics. The methodologies and data presented in this guide offer a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this fundamental marine alkaloid.

References

- 1. This compound | C5H3Br2NO2 | CID 161830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A secondary metabolite, 4,5-dibromopyrrole-2-carboxylic acid, from marine sponges of the genus Agelas alters cellular calcium signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Marine Pyrrole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Retracted Article: The synthesis and biological activity of marine alkaloid derivatives and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Unveiling the Immunomodulatory Potential of Bromopyrrole Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct evidence for the immunosuppressive activity of 4,5-Dibromo-2-Pyrrolic Acid remains to be elucidated in publicly available scientific literature, the broader class of bromopyrrole and pyrrole (B145914) derivatives has demonstrated significant immunomodulatory and anti-inflammatory properties. This technical guide synthesizes the current understanding of these related compounds, providing insights into their potential mechanisms of action, and offering a framework for future research into the therapeutic applications of this compound. The information presented herein is based on studies of structurally similar molecules and aims to guide further investigation into this promising area of drug discovery.

Anti-Inflammatory Activity of a Bromopyrrole Derivative

A study on the bromopyrrole compound 3,5-Dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester (JG-03-14) has provided key insights into the anti-inflammatory potential of this chemical scaffold. Research conducted on RAW 264.7 murine macrophages revealed that JG-03-14 can significantly reduce the production of pro-inflammatory mediators.[1]

Experimental Protocol: Macrophage Activation and Cytokine Measurement

The experimental workflow to assess the anti-inflammatory effects of JG-03-14 on macrophages is outlined below.

Quantitative Data: Inhibition of Pro-inflammatory Mediators

The study demonstrated that JG-03-14 reduced the production of tumor necrosis factor-α (TNF-α) and nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.[1] This was associated with decreased expression of TNF-α mRNA and inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production.[1]

| Compound | Target Cell | Pro-inflammatory Mediator | Effect |

| JG-03-14 | RAW 264.7 Macrophages | TNF-α | Decreased concentration |

| JG-03-14 | RAW 264.7 Macrophages | Nitric Oxide (NO) | Decreased concentration |

| JG-03-14 | RAW 264.7 Macrophages | TNF-α mRNA | Decreased expression |

| JG-03-14 | RAW 264.7 Macrophages | iNOS protein | Decreased expression |

Proposed Mechanism of Action: Attenuation of NF-κB Signaling

Immunomodulatory Effects of a Pyrrole Derivative

Further evidence for the immunomodulatory potential of the pyrrole scaffold comes from a study on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f) . This compound exhibited potent anti-inflammatory and immunomodulatory effects in both acute and subacute inflammation models.[2][3]

Experimental Protocol: In Vivo Anti-Inflammatory and Immunomodulatory Assessment

The in vivo effects of compound 3f were evaluated using the following experimental models:

Quantitative Data: Modulation of Edema and Cytokine Profile

Compound 3f demonstrated a significant reduction in carrageenan-induced paw edema, particularly after repeated dosing.[3] In the LPS-induced systemic inflammation model, repeated treatment with compound 3f led to a significant decrease in serum TNF-α levels, while concurrently increasing the levels of the anti-inflammatory cytokine transforming growth factor-β1 (TGF-β1).[2][3] Interestingly, the levels of another anti-inflammatory cytokine, interleukin-10 (IL-10), remained unaffected.[2][3]

| Compound | Model | Parameter | Effect |

| Compound 3f (20 mg/kg, single dose) | Carrageenan-induced paw edema | Paw volume at 2h | Significant reduction (p = 0.001)[3] |

| Compound 3f (all tested doses, 14 days) | Carrageenan-induced paw edema | Paw volume at all time points | Significant inhibition (p < 0.001)[3] |

| Compound 3f (40 mg/kg, repeated treatment) | LPS-induced systemic inflammation | Serum TNF-α | Significant decrease (p = 0.032)[3] |

| Compound 3f (single and repeated doses) | LPS-induced systemic inflammation | Serum TGF-β1 | Significant increase (p = 0.002 and p = 0.045, respectively)[3] |

| Compound 3f | LPS-induced systemic inflammation | Serum IL-10 | No significant change[2][3] |

Proposed Mechanism of Action: Selective Cytokine Modulation

The observed effects of compound 3f suggest a selective immunomodulatory mechanism. By suppressing the pro-inflammatory cytokine TNF-α while simultaneously upregulating the anti-inflammatory and tissue-reparative cytokine TGF-β1, compound 3f may promote the resolution of inflammation. The lack of effect on IL-10 suggests a specific mode of action that does not involve all anti-inflammatory pathways.

The existing research on bromopyrrole and other pyrrole derivatives strongly suggests that this class of compounds possesses significant immunomodulatory and anti-inflammatory properties. The demonstrated ability of these molecules to suppress pro-inflammatory mediators and selectively modulate cytokine profiles highlights their potential as therapeutic agents for a range of inflammatory and autoimmune disorders.

While direct experimental data on the immunosuppressive activity of this compound is currently unavailable, the findings presented in this guide provide a compelling rationale for its investigation. Future research should focus on:

-

In vitro screening: Assessing the effects of this compound on the proliferation and function of various immune cell types, including T cells, B cells, and macrophages.

-

Cytokine profiling: Determining the impact of the compound on the production of a broad range of pro- and anti-inflammatory cytokines.

-

Signaling pathway analysis: Investigating the molecular mechanisms of action, with a particular focus on pathways such as NF-κB and others known to be involved in immune regulation.

-

In vivo studies: Evaluating the efficacy of this compound in animal models of inflammatory and autoimmune diseases.

By systematically exploring these areas, the scientific community can unlock the full therapeutic potential of this compound and related bromopyrrole derivatives, paving the way for the development of novel and effective immunomodulatory drugs.

References

- 1. Effects of a pyrrole-based, microtubule-depolymerizing compound on RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Bio-pharmacological Potential of 4,5-Dibromo-2-Pyrrolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dibromo-2-Pyrrolic Acid, a brominated pyrrole (B145914) alkaloid of marine origin, has garnered significant scientific interest due to its diverse and potent biological activities. Initially isolated from marine sponges of the genus Agelas, this natural product has demonstrated a range of effects including immunosuppressive, cytotoxic, and anti-biofilm activities. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological evaluation of this compound. Detailed experimental protocols for its isolation, synthesis, and key biological assays are presented, alongside a summary of quantitative data. Furthermore, this guide illustrates the compound's putative interactions with key cellular signaling pathways, such as NF-κB and AP-1, and its role as a quorum sensing inhibitor, offering insights into its potential as a lead compound for novel therapeutic development.

Introduction

Marine organisms are a prolific source of structurally unique and biologically active secondary metabolites.[1] Among these, bromopyrrole alkaloids, frequently isolated from marine sponges, represent a class of compounds with significant therapeutic potential. This compound (DBPA), also known as 4,5-dibromo-1H-pyrrole-2-carboxylic acid, is a notable member of this family. First identified in marine sponges such as Agelas oroides, Agelas wiedenmayeri, and Agelas sventres, this compound has been the subject of various biological investigations.[2][3] Its activities range from antifouling and cytotoxic to immunosuppressive, highlighting its potential for diverse pharmacological applications.[2][4] This guide aims to provide a detailed technical overview of this compound for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4,5-dibromo-1H-pyrrole-2-carboxylic acid | [3] |

| Molecular Formula | C₅H₃Br₂NO₂ | [3] |

| Molecular Weight | 268.89 g/mol | [3] |

| CAS Number | 34649-21-3 | |

| Appearance | Solid | |

| Boiling Point | >300 °C | [5] |

| Solubility | Soluble in DMSO | [6] |

Biological Activities and Quantitative Data

This compound and its derivatives have been reported to exhibit a range of biological activities. The following tables summarize the available quantitative data.

Table 2: Cytotoxic and Antifouling Activity of Pyrrole Derivatives

| Compound | Activity | Assay Details | IC₅₀ / Concentration | Reference |

| 4,5-Dibromopyrrole-2-carbamide | Cytotoxicity | NSCLC-N6 human non-small-cell-lung carcinoma | 9.4 µg/mL | [7] |

| 4,5-Dibromopyrrole-2-carbamide | Antifouling | Against the ascidian Ciona savignyi | 2.5 µg/mL | [7] |

Table 3: Immunosuppressive Activity

| Compound | Activity | Assay Details | Effect | Reference |

| This compound | Immunosuppression | Proliferative response of splenocytes to concanavalin (B7782731) A | Suppresses proliferative response | [4] |

Signaling Pathway Interactions

While direct studies on this compound's effects on NF-κB and AP-1 pathways are limited, related bromopyrrole alkaloids are known to modulate these key inflammatory and cancer-related signaling cascades.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

AP-1 Signaling Pathway

Activator protein 1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress. It plays a crucial role in cell proliferation, differentiation, and apoptosis.

Caption: Putative modulation of the AP-1 signaling pathway by this compound.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation.[8] Inhibition of QS is a promising anti-virulence strategy.[9] Certain pyrrole derivatives have demonstrated potential as QS inhibitors.

Caption: Proposed mechanism of quorum sensing inhibition by this compound.

Experimental Protocols

Isolation of this compound from Marine Sponges

The following is a generalized protocol for the isolation of bromopyrrole alkaloids from sponges of the genus Agelas.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Sample Collection and Preparation: Collect fresh sponge material (e.g., Agelas oroides) and freeze-dry. The lyophilized material is then ground into a fine powder.

-

Extraction: The powdered sponge material is exhaustively extracted with a solvent mixture, typically methanol/dichloromethane (1:1), at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The bioactive fraction (often the ethyl acetate or butanol fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water).

-

Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthesis of 4,5-Dibromo-1H-pyrrole-2-carboxylic acid

A plausible synthetic route for 4,5-Dibromo-1H-pyrrole-2-carboxylic acid can be adapted from methods for synthesizing halogenated pyrrole building blocks.

Methodology:

-

Starting Material: Begin with a suitable pyrrole precursor, such as 1H-pyrrole-2-carboxylic acid.

-

Bromination: The pyrrole ring is brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like tetrahydrofuran (B95107) (THF) or carbon tetrachloride (CCl₄). The reaction is typically carried out at a controlled temperature.

-

Purification: The reaction mixture is worked up, and the product is purified by recrystallization or column chromatography to yield 4,5-Dibromo-1H-pyrrole-2-carboxylic acid.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB signaling pathway.[3][10]

Methodology:

-

Cell Culture: Use a cell line (e.g., HEK293) stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound at various concentrations for a specified pre-incubation period.

-

Stimulation: Induce NF-κB activation by adding a stimulant, such as tumor necrosis factor-alpha (TNF-α).

-

Lysis: After incubation, lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the luminescence using a luminometer. A decrease in luminescence in the presence of the compound indicates inhibition of the NF-κB pathway.

AP-1 Luciferase Reporter Assay

This assay is used to determine the effect of a compound on the AP-1 signaling pathway.[11][12]

Methodology:

-

Cell Culture: Utilize a cell line (e.g., HeLa or JB6) stably expressing a luciferase reporter construct driven by an AP-1 responsive promoter.

-

Cell Seeding: Plate the cells in a 96-well plate and incubate overnight.

-

Treatment and Stimulation: Treat the cells with different concentrations of this compound, followed by stimulation with an AP-1 activator, such as phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity as described for the NF-κB assay. Inhibition of the AP-1 pathway will result in reduced luminescence.

Quorum Sensing Inhibition Assay

This assay evaluates the ability of a compound to interfere with bacterial quorum sensing.

Methodology:

-

Bacterial Strains: Use a reporter strain, such as Chromobacterium violaceum or a genetically modified Pseudomonas aeruginosa strain, that produces a detectable signal (e.g., violacein (B1683560) pigment or bioluminescence) under the control of a QS system.

-

Assay Setup: In a 96-well plate, inoculate the reporter strain in a suitable growth medium.

-

Treatment: Add this compound at various concentrations to the wells.

-

Incubation: Incubate the plate under conditions that promote bacterial growth and QS-mediated signal production.

-

Quantification: Measure the inhibition of the QS-regulated phenotype. For C. violaceum, this can be done by extracting and quantifying the violacein pigment. For bioluminescent reporters, measure the light output. A reduction in the signal indicates QS inhibition.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]

Methodology:

-

Cell Seeding: Seed a cancer cell line (e.g., HeLa, A549) in a 96-well plate and allow for attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC₅₀ value can be calculated from the dose-response curve.

Conclusion and Future Directions

This compound is a marine natural product with a compelling profile of biological activities. Its potential to modulate key signaling pathways such as NF-κB and AP-1, coupled with its ability to inhibit quorum sensing, positions it as a valuable lead compound for the development of novel anti-inflammatory, anti-cancer, and anti-infective agents. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this and related compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action of this compound, as well as on synthetic efforts to generate analogues with improved potency and pharmacokinetic properties. Such studies will be crucial in translating the therapeutic promise of this marine-derived molecule into clinical applications.

References

- 1. Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 4,5-Dibromo-1H-Pyrrole-2-Carboxylic Acid | TargetMol [targetmol.com]

- 7. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. Inhibition of Activator Protein 1 Activity and Neoplastic Transformation by Aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

Spectroscopic Profile of 4,5-Dibromo-2-Pyrrolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dibromo-2-Pyrrolic Acid, a molecule of interest in medicinal chemistry and drug development. This document compiles available spectroscopic information and outlines detailed experimental protocols for the acquisition of such data, facilitating further research and application of this compound.

Core Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Nucleus | Expected Chemical Shift (ppm) for this compound | Observed Chemical Shift (ppm) for 4,5-dibromo-1H-pyrrole-2-carbohydrazide derivatives[1] |

| ¹H NMR | ||

| H3 (pyrrole) | ~7.0 | 7.0 (s, 1H) |

| NH (pyrrole) | ~5.0 | 5.0 (s, 1H) |

| COOH | >10 | - |

| ¹³C NMR | ||

| C2 (pyrrole) | Not Available | Not Available |

| C3 (pyrrole) | Not Available | Not Available |

| C4 (pyrrole) | Not Available | Not Available |

| C5 (pyrrole) | Not Available | Not Available |

| COOH | Not Available | Not Available |

Note: The chemical shifts for the carboxylic acid derivative are expected to be similar for the pyrrole (B145914) ring protons. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift.

Table 2: Mass Spectrometry (MS) Data

| Ionization Mode | Expected m/z | Observed m/z for 4,5-dibromo-1H-pyrrole-2-yl-carboxamide[2] |

| Electrospray Ionization (ESI-) | [M-H]⁻: ~267.85 | Not Available |

| Electron Ionization (EI) | M⁺: ~268.89 | Molecular ion peaks observed for derivatives, e.g., m/z 402.90 for a carbohydrazide (B1668358) derivative[1] |

Note: The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms.

Table 3: Infrared (IR) Spectroscopic Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) for 4,5-dibromo-1H-pyrrole-2-carbohydrazide derivatives[1] |

| N-H Stretch (pyrrole) | ~3400-3200 | 3523 - 3463 |

| O-H Stretch (carboxylic acid) | ~3300-2500 (broad) | - |

| C=O Stretch (carboxylic acid) | ~1725-1700 | - |

| C-Br Stretch | ~700-600 | 682 - 644 |

Note: The IR spectrum of this compound is expected to be dominated by a broad O-H stretch and a strong C=O stretch from the carboxylic acid group, in addition to the characteristic peaks of the dibrominated pyrrole ring.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Not Available | Not Available | Not Available |

Note: UV-Vis data for this compound is not currently available in the searched literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited and are representative of the procedures used for the characterization of brominated pyrrole carboxylic acids.

Synthesis of this compound

A general procedure for the bromination of pyrrole-2-carboxylic acid involves the dropwise addition of a solution of bromine in acetic acid to a cooled solution of pyrrole-2-carboxylic acid in acetic acid and carbon tetrachloride. The resulting precipitate can then be crystallized from a suitable solvent like propanol (B110389) to yield 4,5-dibromo-pyrrole-2-carboxylic acid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using proton decoupling.

Mass Spectrometry (MS)

-